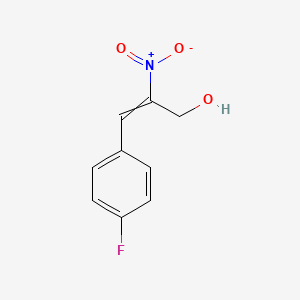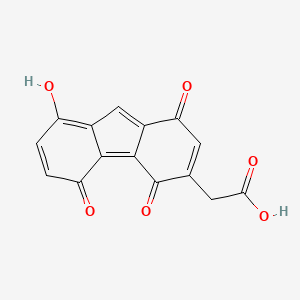![molecular formula C20H19NO2 B14201811 4,4'-[(Phenylazanediyl)bis(methylene)]diphenol CAS No. 839688-00-5](/img/structure/B14201811.png)
4,4'-[(Phenylazanediyl)bis(methylene)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is a chemical compound with the molecular formula C18H15NO2. It is also known by other names such as 4,4’-dihydroxytriphenylamine and 4,4’-dihydroxy-N-phenylmethanamine . This compound is characterized by the presence of two phenol groups connected through a phenylazanediyl bridge, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol typically involves the reaction of phenol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pH, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins, adhesives, and coatings
Mechanism of Action
The mechanism of action of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol involves its interaction with various molecular targets and pathways. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(phenol): Similar structure but lacks the phenylazanediyl bridge.
Bisphenol A: Contains two phenol groups connected by a methylene bridge but has different substituents on the aromatic rings
Uniqueness
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is unique due to the presence of the phenylazanediyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules and enhances its versatility in various applications .
Properties
CAS No. |
839688-00-5 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[[N-[(4-hydroxyphenyl)methyl]anilino]methyl]phenol |
InChI |
InChI=1S/C20H19NO2/c22-19-10-6-16(7-11-19)14-21(18-4-2-1-3-5-18)15-17-8-12-20(23)13-9-17/h1-13,22-23H,14-15H2 |
InChI Key |
KDBMFJYWGZLDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)

![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)



![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
